Compound Description: This series of compounds, synthesized through a convergent approach, incorporates a (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl) moiety linked to a variety of substituted N-(4-(3-oxomorpholino)phenyl)acetamide groups []. The key intermediate, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), is a significant metabolite of Losartan and holds potential for medicinal applications. Characterization was performed using techniques such as 1H NMR, 13C NMR, Mass Spectroscopy, and elemental analysis.
Compound Description: NAPMA exhibits a dose-dependent inhibitory effect on the differentiation of osteoclasts, cells responsible for bone resorption []. This inhibition occurs without cytotoxic effects and involves the downregulation of osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels. Additionally, NAPMA demonstrates a protective effect against ovariectomy-induced bone loss.
Compound Description: This compound, with the molecular formula C18H17BrF3N3S, has been structurally characterized using single-crystal X-ray diffraction []. Crystallographic data reveals a triclinic crystal system with space group P1¯.
Compound Description: CHMFL-KIT-8140 acts as a highly potent type II inhibitor of cKIT kinase, demonstrating effectiveness against both the wild-type cKIT and the T670I gatekeeper mutant []. Notably, this compound exhibits strong antiproliferative effects against GISTs cancer cell lines. In a cellular context, it effectively inhibits c-KIT-mediated signaling pathways and induces apoptosis.
Compound Description: This series of compounds, designed as potential positive inotropic agents, feature a core structure consisting of a 2-(4-(4-substituted benzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl) group linked to an N-(4,5-dihydro-1-methyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide moiety []. Their positive inotropic activities were evaluated using isolated rabbit-heart preparations.
Compound Description: With the molecular formula C14H18F3N3S, this compound has been structurally characterized through single-crystal X-ray diffraction []. Crystallographic analysis reveals a monoclinic crystal system belonging to the space group P21/c.
Compound Description: CHMFL-FLT3-335 exhibits potent inhibitory activity against FLT3-ITD (internal tandem duplication) mutants, demonstrating selectivity over both wild-type FLT3 and cKIT kinase []. It effectively inhibits the proliferation of FLT3-ITD-positive acute myeloid leukemia cancer cell lines by suppressing FLT3 kinase phosphorylation and downstream signaling, inducing apoptosis, and arresting the cell cycle.
Compound Description: CHMFL-KIT-64 demonstrates potent inhibition against a broad spectrum of c-KIT kinase mutants, including those responsible for drug resistance, making it a potential therapeutic candidate for gastrointestinal stromal tumors []. This compound exhibits good oral bioavailability and displays promising in vivo antitumor efficacy in various c-KIT mutant-mediated mice models.
Compound Description: OPC-14523, a novel compound with high affinity for sigma and 5-HT1A receptors, as well as the 5-HT transporter, has demonstrated antidepressant-like effects in animal models []. This compound is suggested to have potential as a rapid-acting antidepressant due to its ability to restore the firing activity of putative 5-HT neurons and its effects on the 5-HT1A autoreceptor.
Compound Description: This trifluoromethyl substituted benzanilide displays concomitant dimorphism, existing in two distinct crystalline forms: a centrosymmetric form I (triclinic, P1, Z′ = 2) and a noncentrosymmetric form II (monoclinic, Cc, Z′ = 4) []. Interestingly, both forms exhibit similar density and lattice energy, with thermal studies confirming the rare occurrence of simultaneous melting and solid-to-solid phase transition at the same temperature.
Compound Description: This series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines, including MDA (breast cancer), PC3 (prostate cancer), and U87 (glioblastoma) [].
Triazolo[4,3-b]triazine Derivatives
Compound Description: These triazolo[4,3-b][1,2,4]triazine derivatives exhibit significant inhibitory activity against α-glucosidase and α-amylase enzymes, exceeding the potency of acarbose []. Compound 10k, 2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide, stands out as the most potent inhibitor.
Compound Description: This group of compounds was created through the Claisen-Schmidt condensation of N-(4-acetyl-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-ylsulfanyl) with various aldehydes []. They were subsequently evaluated for their in vitro antibacterial and antifungal activities.
(+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80) and Related Derivatives
Compound Description: This group encompasses SNC 80, a highly selective delta (δ) opioid receptor agonist, and a range of its optically pure derivatives [, , ]. Synthesized from the enantiomers of 1-allyl-trans-2,5-dimethylpiperazine, these compounds exhibit varying affinities for μ-, δ-, and κ-opioid receptors.
Compound Description: Sch-417690/Sch-D acts as a potent, highly selective, and orally bioavailable CCR5 antagonist, demonstrating efficacy as an HIV-1 inhibitor []. This compound exhibits excellent oral bioavailability in various species, including rats and monkeys, and represents a significant advancement in the development of HIV-1 entry inhibitors.
Compound Description: This compound represents a novel sulfonamide derivative synthesized through the reaction of 2-(4-acetamidophenylsulfonamido)propanoic acid with dicyclohexylcarbodiimide [, ]. Sulfonamides are widely recognized for their antibacterial properties, and this compound likely exhibits similar biological activities.
1-[3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives
Compound Description: This series of compounds, particularly 1-[3-(4-(3-chlorophenyl)-1-piperazinyl)propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c), exhibit antidepressant-like activity by acting as sigma receptor agonists []. These compounds demonstrated significant effects in reducing the immobility time in the forced-swimming test with mice, comparable to the effects of the tricyclic antidepressant imipramine.
(4-Substituted phenyl-1-piperazinyl)alkyl 2-Aminobenzoates and 2-Aminonicotinates
Compound Description: This series of compounds was synthesized and evaluated for their analgesic and anti-inflammatory properties []. Among them, 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate (antrafenine) exhibited significant analgesic activity, a long duration of action, and excellent tolerance in pharmacological and toxicological studies, as well as in clinical trials.
Compound Description: BN 80933, an inhibitor of neuronal nitric-oxide synthase and an antioxidant, has demonstrated neuroprotective effects in models of transient focal cerebral ischemia []. It reduces infarct volume, improves neurological scores, and decreases blood-brain barrier disruption, brain edema, and neutrophil infiltration.
Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor antagonist that exhibits significant weight-loss efficacy in diet-induced obesity (DIO) mice []. Its restricted access to the central nervous system is attributed to its high tPSA value, reducing the likelihood of crossing the blood-brain barrier.
Compound Description: This compound, synthesized from 2-acetothiophene, 1-[3-(trifluoromethyl)phenyl]piperazine, and paraformaldehyde, features a piperazine ring adopting a chair conformation []. Structural analysis reveals disorder in the F atoms of the trifluoromethyl groups, occupying two sites with a ratio of 0.6:0.4.
Compound Description: This compound demonstrates anti-arrhythmic and hypotensive activities. Structurally, it features an amino alcohol chain in an antiperiplanar conformation [].
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol (1) and N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide (2)
Compound Description: These two compounds have been investigated using DFT calculations to explore the impact of an amino group substitution on their physical properties [].
Compound Description: JNJ-1930942 acts as a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) []. It enhances choline-evoked Ca2+ influx and potentiates α7 nAChR-mediated currents without affecting other nAChR subtypes or the related 5-HT3A channel.
Compound Description: This compound, synthesized through an eight-step process, involves the formation of a key intermediate, tert-butyl 4-{1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate [].
Compound Description: This compound features a piperazine ring in a chair conformation and a specific N—C(=O)—C—N torsion angle []. Crystallographic analysis reveals the formation of layers within the crystal lattice due to weak C—H⋯O and C—H⋯π interactions.
Compound Description: AMG 487, a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist, exhibits dose- and time-dependent pharmacokinetics in humans []. This behavior is attributed to the inhibition of CYP3A, the enzyme responsible for its metabolism, by one of its metabolites, M2.
Compound Description: Itraconazole, a widely used antifungal agent, exhibits a complex molecular structure with two molecules in the asymmetric unit, differing primarily in the conformation of the methoxy-phenylpiperazine moiety [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.